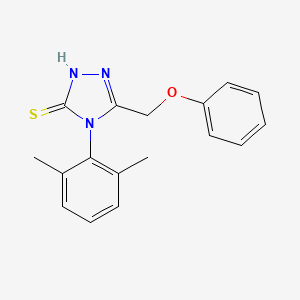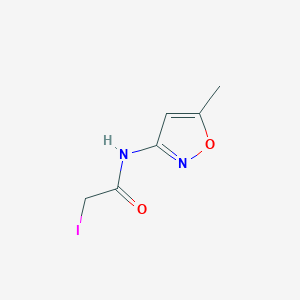
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate is a pyrylium salt with the chemical formula C17H11Cl2OClO4. Pyrylium salts are a class of organic compounds characterized by a six-membered aromatic ring containing an oxygen atom. These compounds are known for their excellent absorption, fluorescence, and electron transfer properties .
Métodos De Preparación
The synthesis of 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and oxidation, to form the pyrylium salt. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium salt into dihydropyrylium derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, including pyridines and thiopyryliums.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate involves its ability to absorb light and transfer electrons. The compound’s aromatic ring system allows it to absorb light at specific wavelengths, leading to the excitation of electrons. These excited electrons can then participate in various chemical reactions, such as electron transfer and energy transfer processes .
Comparación Con Compuestos Similares
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate can be compared with other pyrylium salts, such as:
2,6-Bis(4-methoxyphenyl)pyrylium;perchlorate: This compound has similar fluorescence properties but different absorption characteristics due to the presence of methoxy groups.
2,6-Bis(4-tert-butylphenyl)pyrylium;perchlorate: This compound has bulkier substituents, affecting its solubility and reactivity.
2,6-Bis(4-pentylphenyl)pyrylium;perchlorate: This compound has longer alkyl chains, influencing its hydrophobicity and interaction with other molecules.
Propiedades
Número CAS |
55666-00-7 |
|---|---|
Fórmula molecular |
C17H11Cl3O5 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
2,6-bis(4-chlorophenyl)pyrylium;perchlorate |
InChI |
InChI=1S/C17H11Cl2O.ClHO4/c18-14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(19)11-7-13;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QIBUCZOGMXAINN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=[O+]C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)


![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)

![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)


